1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carbaldehyde is a complex organic compound with significant relevance in medicinal chemistry and agrochemicals. This compound features a pyrazole core, which is known for its diverse biological activities, including anti-inflammatory, anti-tumor, and insecticidal properties. The molecular formula of this compound is , and it has a molecular weight of approximately 338.21 g/mol. Its structure includes multiple trifluoromethyl groups, which enhance its chemical stability and biological activity.
The compound is classified under heterocyclic compounds, specifically as a substituted pyrazole. It is available through various chemical suppliers such as Avantor and Apollo Scientific, indicating its commercial availability for research purposes. The compound is also recognized by several identifiers including CAS Number 1176437-32-3 and MDL Number MFCD12025830 .
The synthesis of 1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carbaldehyde typically involves the Vilsmeier-Haack reaction, a well-known method for the formylation of heterocycles. This process allows for the introduction of the aldehyde functional group into the pyrazole structure.
The compound participates in various chemical reactions typical of aldehydes and heterocycles, including nucleophilic addition reactions, condensation reactions, and potential cycloaddition reactions due to its reactive functional groups.
The mechanism of action for 1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carbaldehyde largely depends on its biological targets. The pyrazole ring interacts with various enzymes and receptors in biological systems.
The synthesis of 1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carbaldehyde (C₁₃H₈F₆N₂O₂, MW 338.21) relies on sequential functionalization of the pyrazole core and aromatic phenoxy coupling [1] [3]. A validated three-step pathway begins with 4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole (13a), where bromine serves as a leaving group for directed metalation. At −78°C in anhydrous THF, n-BuLi (2.5M in hexane) undergoes Br-Li exchange to generate the unstable aryl lithium intermediate. Subsequent quenching with DMF delivers the 4-carbaldehyde functionality, yielding the unsubstituted pyrazole-4-carbaldehyde precursor [5].
Phenoxy ether formation follows via nucleophilic aromatic substitution (SNAr). The 5-hydroxyl group of the intermediate pyrazole attacks 3-(trifluoromethyl)chlorobenzene under basic conditions (K₂CO₃, DMF, 80°C). This step exploits the electron-withdrawing nature of the ortho-trifluoromethyl group, which activates the chloro substituent for displacement. The reaction achieves >80% conversion but requires rigorous purification by silica gel chromatography (hexane/MTBE 85:15) to isolate the target carbaldehyde as white crystals in 43% overall yield [5] [3].
Table 1: Key Intermediates in Phenoxy-Functionalized Pyrazole Synthesis
Intermediate | CAS Number | Role in Synthesis | Purification Method |
---|---|---|---|
4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole | Not provided | Lithiation substrate | Distillation |
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde | 109925-42-0 | Phenoxy coupling precursor | Recrystallization (EtOAc) |
3-(Trifluoromethyl)chlorobenzene | 98-15-7 | Electrophile for SNAr | Distillation |
The dual trifluoromethyl groups profoundly influence reactivity through electronic and steric effects. Quantum chemical calculations confirm the meta-CF₃ group on the phenoxy ring reduces electron density at the reaction site (C₁ position), increasing electrophilicity by +0.17 eV compared to unsubstituted phenyl analogs. This enhances SNAr rates with pyrazole alkoxides by 3.2-fold, as measured by in situ IR kinetics [7]. Simultaneously, the C₃-pyrazole trifluoromethyl group imposes a conformational bias during lithiation. Neighboring group participation stabilizes the ortho-lithiated species, suppressing lateral deprotonation byproducts and improving regioselectivity to >95:5 [1] [5].
In Diels-Alder cyclizations (unrelated to the target molecule but illustrative), meta-CF₃ phenoxy donors exhibit 8.3 kJ/mol lower activation energy than para-substituted analogs due to reduced steric congestion. This principle extends to pyrazole etherification: the meta-position minimizes steric hindrance between CF₃ groups during nucleophilic attack, optimizing trajectory control. Consequently, the meta,meta'-disubstituted product forms exclusively, with no detectable ortho- or para-isomers by HPLC [1] [7].
Solvent polarity critically impacts reaction efficiency, particularly for organolithium steps. Polar aprotic solvents like THF facilitate solvation of the lithium intermediate, improving exchange kinetics. Comparative studies show THF affords a 78% yield in the bromine-lithium exchange step, whereas less polar alternatives (MTBE, toluene) yield <45% due to incomplete lithiation. Post-quench, biphasic workup with MTBE/water (4:1) efficiently removes DMF residuals, preventing aldehyde hydration during concentration [5] [8].
Catalytic systems further enhance phenoxy coupling. Phase-transfer catalysts (e.g., tetrabutylammonium bromide, 5 mol%) enable heterogeneous reactions in K₂CO₃/H₂O-toluene systems, achieving 92% conversion at 90°C within 4 hours—superior to homogeneous DMF conditions (72%). Crucially, anhydrous MgSO₄ must replace aqueous drying agents during workup to avoid hydrolyzing the aldehyde to the corresponding acid [4] [8].
Table 2: Solvent and Catalyst Impact on Phenoxy Coupling Efficiency
Condition | Conversion (%) | Isolated Yield (%) | Key Observation |
---|---|---|---|
DMF, K₂CO₃, 80°C | 85 | 72 | Requires extensive brine washing |
Toluene/H₂O, TBAB, K₂CO₃, 90°C | 98 | 92 | Faster kinetics; simplified workup |
Acetonitrile, Cs₂CO₃, reflux | 76 | 68 | Lower selectivity (89%) |
Neat, K₂CO₃, 100°C | 65 | 51 | Decomposition above 110°C |
For final purification, recrystallization from ethanol/water (3:1) yields 95% pure product with mp 81–82°C [3]. Scaling to 100g demonstrates consistent yields (89–91%) using THF for lithiation and TBAB-catalyzed etherification, confirming industrial viability [5] [8].
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8